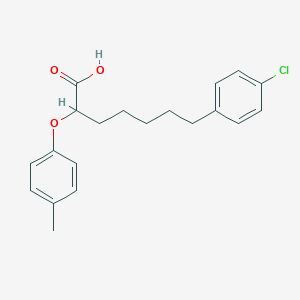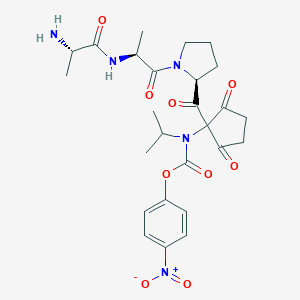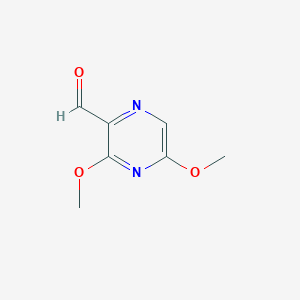
3,5-Dimethoxypyrazine-2-carbaldehyde
Vue d'ensemble
Description
3,5-Dimethoxypyrazine-2-carbaldehyde is a chemical compound with the CAS Number: 136866-38-1. It has a molecular weight of 168.15 and its IUPAC name is 3,5-dimethoxy-2-pyrazinecarbaldehyde .
Molecular Structure Analysis
The molecular structure of 3,5-Dimethoxypyrazine-2-carbaldehyde is represented by the linear formula C7H8N2O3 . The InChI code for this compound is 1S/C7H8N2O3/c1-11-6-3-8-5(4-10)7(9-6)12-2/h3-4H,1-2H3 .
Physical And Chemical Properties Analysis
3,5-Dimethoxypyrazine-2-carbaldehyde is a compound with a molecular weight of 168.15 .
Applications De Recherche Scientifique
Pyrazine Heterocycles in Medicinal Chemistry
Pyrazine derivatives, including 3,5-Dimethoxypyrazine-2-carbaldehyde, play a crucial role in the development of biologically active compounds. These compounds are significant in medicinal chemistry due to their widespread biological activities, such as anticancer, analgesic, anti-inflammatory, and antimicrobial properties. Pyrazine derivatives are utilized as synthons in organic synthesis, highlighting their importance as templates for combinatorial and medicinal chemistry. The synthesis of pyrazine-appended heterocyclic skeletons often involves condensation followed by cyclization, demonstrating the versatility of pyrazine derivatives in creating heterocyclic systems with potent bioactive properties (Dar & Shamsuzzaman, 2015).
Pyrazines in Food Flavor Chemistry
Pyrazines contribute significantly to the flavor profile of various food products, imparting baking, roasted, and nutty flavors. The control and synthesis of pyrazines via the Maillard reaction are of particular interest in food science, aiming to enhance these desirable flavors. Strategies to control pyrazine generation involve modifying reaction conditions and utilizing emerging technologies to promote the formation of these flavor-enhancing compounds (Yu et al., 2021).
Antioxidant Activity and Chemical Analysis
Pyrazine derivatives are also studied for their antioxidant properties, with methods like the Oxygen Radical Absorption Capacity (ORAC) test and the Ferric Reducing Antioxidant Power (FRAP) test being used to determine antioxidant activity. These assays, based on spectrophotometry and electrochemical (bio)sensors, provide insights into the antioxidant capacity of complex samples, including those containing pyrazine derivatives (Munteanu & Apetrei, 2021).
High Energy Density Materials
In the field of energy materials, high-nitrogen azine energetic compounds, related to pyrazine derivatives, have been researched for their potential applications. These compounds, including pyrazine energetic derivatives, are explored for their use in propellants, mixed explosives, and gas generators due to their ability to improve burning rates, reduce sensitivity, and enhance detonation performance. This research underscores the broad application prospects of azine energetic compounds (Yongjin & Shuhong, 2019).
Safety And Hazards
Propriétés
IUPAC Name |
3,5-dimethoxypyrazine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-11-6-3-8-5(4-10)7(9-6)12-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFIOSQOKVMSFME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C(=N1)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80576995 | |
| Record name | 3,5-Dimethoxypyrazine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80576995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethoxypyrazine-2-carbaldehyde | |
CAS RN |
136866-38-1 | |
| Record name | 3,5-Dimethoxypyrazine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80576995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(1H-indol-3-yl)ethyl]tricosanamide](/img/structure/B138293.png)

![(S)-Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate](/img/structure/B138300.png)
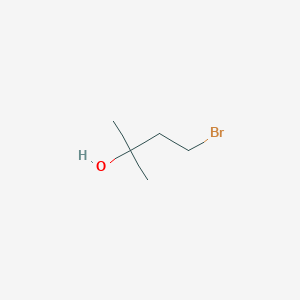

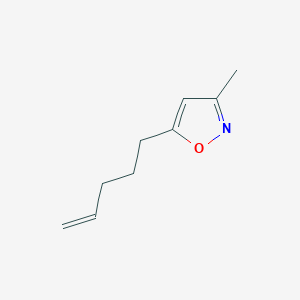

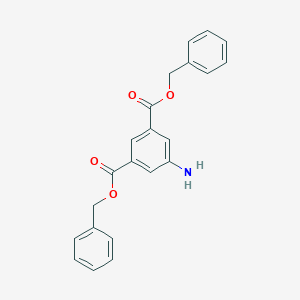
![7-[(3R,4R)-3-amino-4-methylpyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-8-methyl-4-oxoquinoline-3-carboxylic acid](/img/structure/B138315.png)
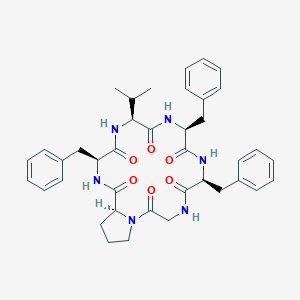
![5-(4-Methoxyphenyl)pyrrolo[2,1-d][1,5]benzothiazepin-4-ol N,N-dimethylcarbamate](/img/structure/B138319.png)
